molecular formula C24H26N6O3 B2579436 (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835910-84-4

(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2579436
CAS RN: 835910-84-4
M. Wt: 446.511
InChI Key: KFQJMHJDNNFXKU-MZJWZYIUSA-N
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Description

“(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound . It contains a quinoxaline core, which is a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline core, an amino group, a butyl group, and a carboxamide group . The presence of these functional groups can significantly influence the compound’s properties and reactivity.

Scientific Research Applications

Antibacterial and Antifungal Agents

The compound’s structural features suggest potential antimicrobial activity. Researchers have investigated its effectiveness against bacterial and fungal pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .

Structure-Based Drug Design

Structure-based drug design aims to identify promising drug candidates by optimizing chemical structures. This compound’s unique arrangement provides an opportunity for rational drug design. Researchers can explore modifications to enhance its pharmacological properties, such as binding affinity, selectivity, and bioavailability .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis. Inhibiting tyrosinase activity is relevant for treating hyperpigmentation disorders and skin-related conditions. Some derivatives of this compound have shown tyrosinase inhibitory effects, suggesting potential applications in cosmetics and dermatology .

Anti-Inflammatory Properties

Certain pyrroloquinoxaline derivatives exhibit anti-inflammatory activity. Researchers have explored their effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory mediators. These findings could lead to novel anti-inflammatory drugs .

Cancer Research

Given the compound’s unique structure, it’s worth investigating its potential in cancer therapy. Researchers can explore its interactions with cancer cell lines, evaluate cytotoxicity, and assess its impact on tumor growth. Early studies suggest that it may interfere with cancer cell proliferation .

Neuroprotective Effects

Compounds with pyrroloquinoxaline scaffolds have been studied for their neuroprotective properties. Researchers have explored their ability to prevent neuronal damage, enhance cognitive function, and mitigate neurodegenerative diseases. Investigating this compound’s neuroprotective potential could yield valuable insights .

Future Directions

Quinoxaline derivatives, including “(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide”, have potential applications in various fields, including medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis process, and investigating its mechanism of action.

properties

IUPAC Name

2-amino-N-butyl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-4-5-12-26-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)27-14-15-10-11-18(32-2)19(13-15)33-3/h6-11,13-14H,4-5,12,25H2,1-3H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQJMHJDNNFXKU-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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